![molecular formula C19H17N7O3 B14921411 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921411.png)
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with pyrimidine intermediates under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Thioglycoside Derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness
7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~2~-(4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H17N7O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17N7O3/c1-3-24-12(2)15(11-21-24)17-8-9-20-18-10-16(23-25(17)18)19(27)22-13-4-6-14(7-5-13)26(28)29/h4-11H,3H2,1-2H3,(H,22,27) |
InChI Key |
OGFATGDUHCGNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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